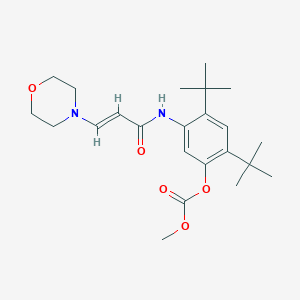
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxepin ring fused with a quinazolinyl moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide typically involves multi-step organic reactions. The starting materials might include benzodioxepin derivatives and quinazolinyl compounds. Common synthetic routes could involve:
Formation of the Benzodioxepin Ring: This might be achieved through cyclization reactions involving appropriate precursors.
Quinazolinyl Derivative Synthesis: This could involve the condensation of anthranilic acid derivatives with isopentyl ketones.
Coupling Reactions: The final step might involve coupling the benzodioxepin and quinazolinyl derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the quinazolinyl moiety, potentially converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxepin or quinazolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.
Quinazolinyl Derivatives: Compounds featuring the quinazolinyl moiety.
Uniqueness
What sets this compound apart is the combination of the benzodioxepin and quinazolinyl structures, which might confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C24H27N3O4 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(3-methylbutyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-16(2)8-9-27-15-25-20-6-5-18(14-19(20)24(27)29)26-23(28)13-17-4-7-21-22(12-17)31-11-3-10-30-21/h4-7,12,14-16H,3,8-11,13H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
PBOMRRZRASLVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)



